molecular formula C28H29N3O5S B2962904 Allyl 5-cyano-6-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate CAS No. 442556-41-4

Allyl 5-cyano-6-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No. B2962904
CAS RN: 442556-41-4
M. Wt: 519.62
InChI Key: HRKQZZGAJHFJFL-UHFFFAOYSA-N
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Description

Allyl 5-cyano-6-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C28H29N3O5S and its molecular weight is 519.62. The purity is usually 95%.
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Scientific Research Applications

Organometallic Protection in Ligand Synthesis

The use of organometallic fragments as protection groups in the synthesis of functionalized ligands has been demonstrated, which might suggest the utility of allyl and cyano groups in complex molecular syntheses, such as in the preparation of tripodal phosphine ligands (Stößel, Mayer, Maichle‐Mössmer, Fawzi, & Steimann, 1996).

Electrochemical Behavior in Protic Medium

Research on unsymmetrical dihydropyridines, including those with cyano and methoxycarbonyl functionalities similar to the query compound, explored their electrochemical reduction and oxidation behavior in protic media. These findings could be relevant for electrochemical applications or the design of redox-active molecules (David, Hurvois, Tallec, & Toupet, 1995).

Natural Product Derivatives

The isolation of phenylpropene, benzoic acid, and flavonoid derivatives from fruits of Jamaican Piper species demonstrates the diversity of natural products with complex functionalities, highlighting the potential for the discovery of novel compounds with unique biological activities (Burke & Nair, 1986).

Nickel-Catalyzed Carbocyanation

Nickel-catalyzed reactions involving allyl cyanides and alkynes to produce polysubstituted hexadienenitriles underscore the synthetic utility of allyl and cyano groups in constructing complex molecular architectures, which may be applicable to the synthesis or modification of the query compound (Hirata, Yukawa, Kashihara, Nakao, & Hiyama, 2009).

properties

IUPAC Name

prop-2-enyl 5-cyano-6-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O5S/c1-6-12-36-28(34)24-18(4)30-27(37-15-23(33)31-26-16(2)8-7-9-17(26)3)20(14-29)25(24)19-10-11-21(32)22(13-19)35-5/h6-11,13,25,30,32H,1,12,15H2,2-5H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKQZZGAJHFJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC(=C(C=C3)O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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